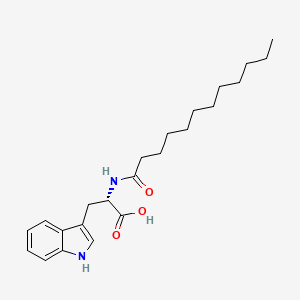
N-Dodecanoyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoyl-L-tryptophan is a compound that combines the amino acid L-tryptophan with a dodecanoyl group. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. The dodecanoyl group is a 12-carbon fatty acid chain, which imparts hydrophobic characteristics to the molecule, while the L-tryptophan part contributes to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-L-tryptophan can be synthesized through the reaction of L-tryptophan with dodecanoyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the acylation process. The crude product is then purified by washing with n-hexane to remove impurities. The purity of the final product is confirmed using techniques such as 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecanoyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents such as dimethyldioxirane.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring.
Hydrolysis: The amide bond between the dodecanoyl group and L-tryptophan can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane is commonly used for the selective oxidation of the indole ring.
Substitution: Various electrophiles can be used for substitution reactions at the indole ring.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide bond.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of hydroxylated derivatives.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives.
Hydrolysis: Hydrolysis results in the separation of the dodecanoyl group and L-tryptophan.
Wissenschaftliche Forschungsanwendungen
N-Dodecanoyl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of amphiphilic molecules in various environments.
Biology: The compound is employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Research has explored its potential as a drug delivery agent due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-dodecanoyl-L-tryptophan involves its interaction with lipid membranes. The dodecanoyl group allows the compound to integrate into lipid bilayers, while the tryptophan moiety can interact with proteins and other biomolecules. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecanoyl-L-tyrosine
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-leucine
Uniqueness
N-Dodecanoyl-L-tryptophan is unique due to the presence of the indole ring in the tryptophan moiety, which imparts specific fluorescence properties and allows for detailed spectroscopic studies. This makes it particularly valuable in research involving fluorescence spectroscopy and membrane interactions .
Eigenschaften
CAS-Nummer |
21442-81-9 |
|---|---|
Molekularformel |
C23H34N2O3 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(2S)-2-(dodecanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-15-22(26)25-21(23(27)28)16-18-17-24-20-14-12-11-13-19(18)20/h11-14,17,21,24H,2-10,15-16H2,1H3,(H,25,26)(H,27,28)/t21-/m0/s1 |
InChI-Schlüssel |
MTYLJFSVEPZMIY-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


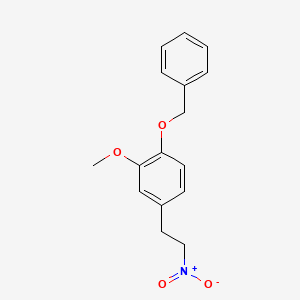
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
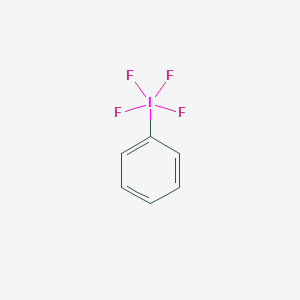
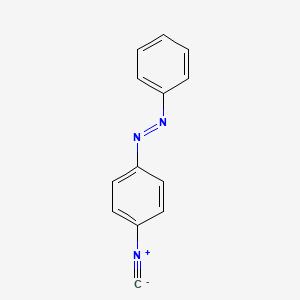
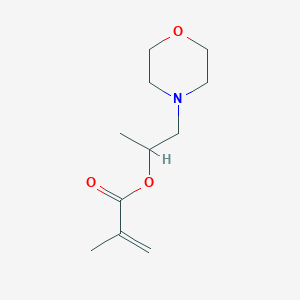
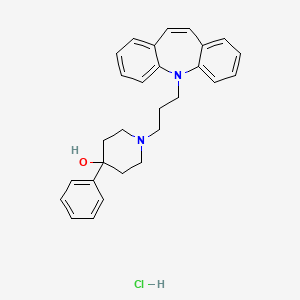
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
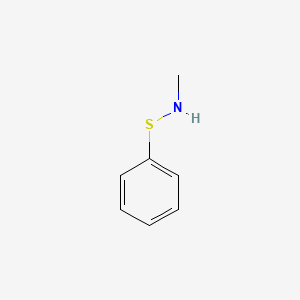
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)


